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Compound of Interest

Compound Name: 4-Nitrosophenol

Cat. No.: B094939

This in-depth technical guide explores the keto-enol tautomerism of 4-nitrosophenol, a
phenomenon more accurately described as a nitrosophenol-quinone monoxime equilibrium.
This guide is intended for researchers, scientists, and professionals in drug development who
are interested in the physicochemical properties and structural dynamics of this compound.

Introduction to 4-Nitrosophenol Tautomerism

4-Nitrosophenol exists as a dynamic equilibrium between two tautomeric forms: the
benzenoid (4-nitrosophenol) and the quinonoid (1,4-benzoquinone monoxime) structures.[1]
[2][3] While the nitrosophenol form preserves the aromaticity of the benzene ring, the quinone
monoxime form is often the more stable and predominant tautomer in various solvents.[1][4]
This preference is a result of a delicate balance between the loss of aromatic stabilization
energy and the greater stability of the oxime functional group compared to the nitroso group, as
well as the higher affinity of the proton for the oxime nitrogen.[1][4]

The tautomeric equilibrium is significantly influenced by the solvent environment. The relative
amounts of the two tautomers can be modulated by solvent polarity and hydrogen bonding
capabilities, a common characteristic of keto-enol and other prototropic tautomerisms.[5]
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-
Vis) spectroscopy are powerful tools for characterizing and quantifying the tautomeric mixture.

[2][6]

Quantitative Data on Tautomeric Equilibrium
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The equilibrium between 4-nitrosophenol and its quinone monoxime tautomer has been

investigated using various methods. The following tables summarize key quantitative data

available in the literature.

Table 1: Tautomeric Composition in Solution

% 1,4-
Solvent % 4-Nitrosophenol Benzoquinone Method
Monoxime
UV-Vis
Ether ~30% ~70%
Spectroscopy|[2]
) Predominantly Predominantly UV-Vis
Dioxane ) ) ) )
Quinonoid Quinonoid Spectroscopy|[7]
Predominantly Predominantly UV-Vis
Chloroform ) ) ) )
Quinonoid Quinonoid Spectroscopy|[7]
Predominantly Predominantly UV-Vis
Absolute Alcohol ] ) ] )
Quinonoid Quinonoid Spectroscopy|[7]
Table 2: Spectroscopic Data for Tautomer Identification
Tautomer /
L Solvent Amax (nm) Method
Derivative
4-Nitrosophenol (in o UV-Vis
_ Ether Not explicitly resolved
mixture) Spectroscopy|[2]
1,4-Benzoquinone o ] UV-Vis
) o Ether Visible region band
Monoxime (in mixture) Spectroscopy|[2]
4-Nitroanisole
. . UV-Vis
(Benzenoid form Dioxane -
Spectroscopy|[7]
analog)
Quinoneoxime methyl o ) ]
] ] ) Similar to tautomeric UV-Vis
ether (Quinonoid form  Dioxane )
mixture Spectroscopy|[7]
analog)
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Table 3: 1H NMR Chemical Shifts of 4-Nitrosophenol in Different Solvents

Chemical Shift .
Solvent Frequency (MHz) Assignment
(ppm)
DMSO-d6 399.65 13.0, 7.66, 6.631 A, B, C[g]
DMSO-d6 89.56 7.654, 6.630 A, B[8]
, 11.68, 7.725, 7.215, OH(E) is broad, D(B),
Dioxane 300
6.444, 6.431 D(C), D(A), D(D)[8]

Note: The broadness and solvent dependency of the OH peak are indicative of proton
exchange and tautomerism.

Table 4: Acidity Constants (pKa) for Related Functional Groups

Compound Functional Group pKa Significance

Acidity of the proton
Phenol Phenolic Hydroxyl 9.95[4] on the oxygen in the

nitrosophenol form.

Acidity of the proton
] ] on the nitrogen in the
Acetoxime Oxime 12.2[4] ) )
guinone monoxime

form.

The higher pKa of acetoxime suggests that the oxime function holds the proton more tightly
than the phenolic hydroxyl group, contributing to the stability of the quinone monoxime
tautomer.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the 4-nitrosophenol
tautomerism. The following protocols are based on standard techniques for studying tautomeric
equilibria.
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Determination of Tautomeric Equilibrium by 1H NMR
Spectroscopy

This protocol allows for the quantification of the relative amounts of each tautomer in solution.
e Sample Preparation:

o Prepare dilute solutions (5-10 wt%) of 4-nitrosophenol in various deuterated solvents
(e.g., DMSO-d6, CDCI3, dioxane-d8) to investigate solvent effects.[6][8]

o Solutions should be prepared directly in 5 mm NMR tubes and allowed to equilibrate for a
sufficient period before analysis.[6]

 NMR Data Acquisition:

o Acquire 1H NMR spectra for each solution at a constant temperature.

o Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
o Data Analysis:

o Identify distinct signals corresponding to each tautomer. The aromatic protons of the
nitrosophenol form will have different chemical shifts from the vinylic protons of the

guinone monoxime form.
o Integrate the signals corresponding to unique protons of each tautomer.[6]

o Calculate the percentage of each tautomer using the integral values. For example, if a
signal for the nitrosophenol form corresponds to 2 protons and a signal for the quinone
monoxime form corresponds to 2 protons, the ratio of their integrals will directly give the
molar ratio of the tautomers.

UV-Visible Spectroscopic Analysis

This method is useful for observing the tautomeric shift and can be used for quantitative
analysis by comparing the spectrum of the mixture to the spectra of non-tautomerizing
derivatives (e.g., the methyl ethers of both forms).[2]
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e Sample Preparation:
o Prepare solutions of 4-nitrosophenol in the solvent of interest (e.qg., ether, dioxane).

o Prepare solutions of the corresponding methyl ethers (4-nitrosoanisole and 1,4-
benzoquinone monoxime O-methyl ether) as reference compounds for the pure benzenoid
and quinonoid forms, respectively.[2]

e Spectral Acquisition:

o Record the UV-Vis absorption spectra of the 4-nitrosophenol solution and the two
reference compounds over a suitable wavelength range (e.g., 230-750 nm).[2]

o Data Analysis:

o Compare the spectrum of the 4-nitrosophenol solution to the spectra of the reference
compounds.

o The relative contributions of the two tautomers to the spectrum of the mixture can be
determined by deconvolution or by comparing absorption maxima and intensities at
characteristic wavelengths for each form.[2] For instance, the percentage of the quinone
oxime form can be estimated by comparing the height of its characteristic absorption band
in the mixture to that of its pure methyl ether derivative.[2]

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a typical experimental
workflow.

Caption: Tautomeric equilibrium between 4-nitrosophenol and 1,4-benzoquinone monoxime.
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Experimental Workflow for NMR Analysis
Sample Preparation
(4-Nitrosophenol in deuterated solvent)
(Allow for Equilibratior)

(1H NMR Data Acquisition)

Spectral Processing
(Phasing, Baseline Correction)

(Signal Integratior)
(Calculation of Tautomer Ratio)

Click to download full resolution via product page

Caption: Workflow for determining tautomer ratios using 1H NMR spectroscopy.

Conclusion

The tautomerism of 4-nitrosophenol is a well-established equilibrium that favors the 1,4-
benzoquinone monoxime form in many solvents. This preference is driven by the enhanced
stability of the oxime group, which outweighs the loss of aromaticity. A thorough understanding
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of this equilibrium is essential for applications where the specific properties of one tautomer are
desired, such as in drug design and materials science. The experimental protocols outlined in
this guide provide a robust framework for the quantitative investigation of this important
chemical phenomenon. Further research could explore the tautomeric equilibrium in a wider
range of solvents and at various temperatures to fully characterize the thermodynamics of the
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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